molecular formula C26H23ClN6O2 B2769454 (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone CAS No. 1049457-57-9

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B2769454
CAS No.: 1049457-57-9
M. Wt: 486.96
InChI Key: HIDHVDJJHFVUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a useful research compound. Its molecular formula is C26H23ClN6O2 and its molecular weight is 486.96. The purity is usually 95%.
BenchChem offers high-quality (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN6O2/c27-18-9-11-19(12-10-18)33-24(28-29-30-33)17-31-13-15-32(16-14-31)26(34)25-20-5-1-3-7-22(20)35-23-8-4-2-6-21(23)25/h1-12,25H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIDHVDJJHFVUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C4C5=CC=CC=C5OC6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Overview

The compound features several significant structural components:

  • Piperazine Ring : A six-membered nitrogen-containing heterocycle often associated with various pharmacological activities.
  • Tetrazole Moiety : Known for enhancing solubility and bioavailability, which may contribute to the compound's pharmacological properties.
  • Xanthenone Core : This structure is linked to diverse biological activities, including anti-inflammatory and analgesic effects.

The molecular formula is C26H23ClN6O2C_{26}H_{23}ClN_{6}O_{2}, with a molecular weight of 487.0 g/mol .

1. Potential Pharmacological Effects

Research indicates that compounds similar to this one, particularly those containing tetrazole and piperazine, often exhibit significant biological activities. Notably:

  • Anti-inflammatory and Analgesic Properties : The presence of the xanthenone core suggests potential applications in treating inflammatory conditions.
  • Neuropharmacological Effects : Compounds with similar piperazine structures have been associated with neuroleptic activities, suggesting possible applications in psychiatric disorders .

2. Enzyme Inhibition Studies

Recent studies on related compounds have shown promising results in terms of enzyme inhibition:

  • Acetylcholinesterase (AChE) Inhibition : Compounds featuring piperazine derivatives have demonstrated strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Compound NameIC50 (µM)Activity
Compound A2.14AChE Inhibitor
Compound B0.63AChE Inhibitor
Compound C21.25Reference Standard

3. Antibacterial Activity

Similar compounds have been evaluated for their antibacterial properties. For instance, synthesized derivatives exhibited moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other StrainsWeak to Moderate

These findings indicate that the compound may possess antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies and Research Findings

Despite the lack of specific studies directly targeting the compound , related research provides insights into its potential applications:

  • Synthesis and Evaluation : Studies have synthesized various piperazine derivatives and evaluated their biological activities, highlighting the importance of structural diversity in enhancing pharmacological effects .
  • Docking Studies : Molecular docking studies on similar compounds have elucidated their interaction mechanisms with target proteins, suggesting that this compound may also interact favorably with specific biological targets involved in metabolic processes.

Scientific Research Applications

Research indicates that compounds containing tetrazole and piperazine structures often exhibit significant biological activities. Potential applications include:

  • Antimicrobial Activity : Similar compounds have shown promising results against various bacterial and fungal strains, suggesting that this compound may also possess antimicrobial properties .
  • CNS Activity : Piperazine derivatives are frequently studied for their effects on the central nervous system, indicating possible applications in treating neurological disorders.
  • Enzyme Inhibition : The tetrazole moiety may interact with specific enzymes or receptors, potentially leading to therapeutic effects in conditions like metabolic syndrome or cognitive impairments .

Antimicrobial Studies

A series of novel compounds similar to (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone were synthesized and evaluated for antimicrobial activity. Results indicated that several derivatives exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting the potential of tetrazole-piperazine combinations in drug development .

CNS Research

Research focusing on piperazine derivatives has demonstrated their ability to modulate neurotransmitter systems, suggesting that (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone could be explored for treating anxiety disorders or depression.

Enzyme Interaction Studies

Studies involving similar compounds have shown that they can inhibit specific enzymes related to metabolic pathways, which may provide insights into their use as therapeutic agents for conditions such as diabetes or obesity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(9H-xanthen-9-yl)methanone?

  • Methodological Answer : The synthesis involves coupling tetrazole and piperazine derivatives under heterogeneous catalytic conditions. Key steps include:

  • Reacting substituted chlorobenzyl precursors with tetrazole intermediates in PEG-400 solvent at 70–80°C using Bleaching Earth Clay (pH 12.5) as a catalyst .
  • Monitoring reaction progress via TLC, followed by cooling, ice-water quenching, and recrystallization in aqueous acetic acid for purification .
  • Intermediate characterization using IR and ¹H NMR to confirm functional groups (e.g., tetrazole N–H stretch at ~2500 cm⁻¹ in IR) .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks matching the molecular formula (C₂₆H₂₂ClN₅O₂, exact mass 485.15 g/mol) .
  • IR Spectroscopy : Identify tetrazole (N–H, C=N) and xanthene (C=O) functional groups .

Q. What solvents and catalysts are optimal for improving reaction efficiency?

  • Methodological Answer :

  • Solvents : PEG-400 enhances solubility of aromatic intermediates, while ethanol or DMSO is suitable for polar reaction steps .
  • Catalysts : Bleaching Earth Clay (pH 12.5) facilitates nucleophilic substitution in tetrazole coupling, reducing side-product formation .

Advanced Research Questions

Q. How can conflicting spectroscopic data for intermediates be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tetrazole derivatives in ) to identify anomalous peaks .
  • DEPT-135 NMR : Differentiate CH₂ and CH₃ groups in piperazine moieties to resolve overlapping signals .
  • HPLC-PDA : Quantify impurities >0.1% and adjust recrystallization conditions (e.g., solvent ratios) to improve purity .

Q. What strategies optimize reaction yields in heterocyclic coupling steps?

  • Methodological Answer :

  • Temperature Gradients : Stepwise heating (70°C → 80°C) minimizes thermal decomposition of tetrazole intermediates .
  • Catalyst Loading : Optimize Bleaching Earth Clay at 10 wt% to balance reaction rate and by-product formation .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield in similar tetrazole derivatives .

Q. How can bioactivity assays be designed to evaluate pharmacological potential?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for xanthene (e.g., GPCRs) and tetrazole (e.g., kinase inhibitors) motifs .
  • In Silico Docking : Use SMILES strings (e.g., C1=CC(=C(C=C1Cl)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CC5=C4C6=CC=CC=C6O5)) for molecular docking against protein targets (e.g., COX-2, EGFR) .
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) .

Q. What computational approaches predict solubility and stability under physiological conditions?

  • Methodological Answer :

  • QSAR Modeling : Correlate logP (calculated ~3.2) with solubility in PBS or simulated gastric fluid .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .
  • Degradation Studies : Use HPLC-MS to identify hydrolytic by-products at pH 1–7.4, focusing on xanthene ketone stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare IC₅₀ values from multiple assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases .
  • Structural Analogues : Test derivatives (e.g., replacing 4-chlorophenyl with fluorophenyl) to isolate pharmacophore contributions .
  • Batch Variability : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to rule out oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.